exo-4-Amino-5-bromo-2-ethoxy-N-(8-(3-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Description

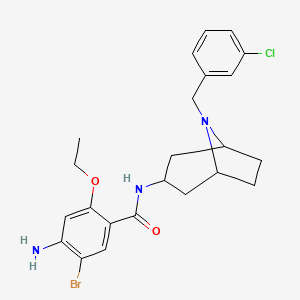

exo-4-Amino-5-bromo-2-ethoxy-N-(8-(3-chlorobenzyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide is a benzamide derivative characterized by a substituted azabicyclo[3.2.1]octane scaffold. Its structure features a 4-amino, 5-bromo, and 2-ethoxy-substituted benzamide core, coupled with a 3-chlorobenzyl group attached to the nitrogen of the azabicyclo ring.

Properties

CAS No. |

83130-60-3 |

|---|---|

Molecular Formula |

C23H27BrClN3O2 |

Molecular Weight |

492.8 g/mol |

IUPAC Name |

4-amino-5-bromo-N-[8-[(3-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-ethoxybenzamide |

InChI |

InChI=1S/C23H27BrClN3O2/c1-2-30-22-12-21(26)20(24)11-19(22)23(29)27-16-9-17-6-7-18(10-16)28(17)13-14-4-3-5-15(25)8-14/h3-5,8,11-12,16-18H,2,6-7,9-10,13,26H2,1H3,(H,27,29) |

InChI Key |

BXUVSSCPUSFIMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)Cl)Br)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of exo-4-Amino-5-bromo-2-ethoxy-N-(8-(3-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is C23H27BrClN3O2, with a molecular weight of approximately 492.8 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These findings indicate that this compound exhibits moderate cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. In a study assessing its activity against common bacterial strains, it demonstrated significant inhibitory effects, particularly against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Bacillus subtilis | 12 µg/mL |

These results suggest that the compound could serve as a basis for developing new antibacterial agents, especially in an era of increasing antibiotic resistance .

Case Study 1: Anticancer Screening

A systematic screening of various derivatives of this compound revealed promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms, as evidenced by flow cytometry assays . This study emphasizes the importance of structural modifications to enhance anticancer activity.

Case Study 2: Antibacterial Efficacy

In another investigation, researchers synthesized several derivatives based on the core structure of this compound and evaluated their antibacterial effects against Staphylococcus aureus and Escherichia coli. The study concluded that specific modifications to the side chains significantly impacted antibacterial potency, indicating a clear structure–activity relationship .

Comparison with Similar Compounds

exo-4-Amino-5-bromo-2-methoxy-N-(8-(3-fluorobenzyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide

- Benzamide substituents: 4-amino, 5-bromo, 2-methoxy (vs. 2-ethoxy in the original compound).

- Azabicyclo substituent : 3-fluorobenzyl (vs. 3-chlorobenzyl).

- Key differences: Methoxy vs. Fluorine vs. chlorine: The 3-fluorobenzyl group introduces weaker electronegativity and lower steric bulk than 3-chlorobenzyl, which may alter binding interactions in receptor environments.

- Physicochemical properties: Boiling point: 554.1°C; Density: 1.46 g/cm³; Refractive index: 1.645. Hydrogen bond donors/acceptors: 2/5; Topological polar surface area (TPSA): 67.6 Ų .

exo-5-Bromo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide

- Benzamide substituents: 5-bromo, 2,3-dimethoxy (lacks the 4-amino group).

- Azabicyclo substituent: Phenylmethyl (non-halogenated).

- Key differences: Dimethoxy substitution: Increases hydrophobicity (higher logP) but reduces hydrogen-bonding capacity (1 donor vs. 2 in the original compound). Phenylmethyl group: Less polar than chlorobenzyl, likely reducing solubility in polar solvents.

- Molecular formula : C₂₃H₂₇BrN₂O₃; Molecular weight: 483.39 g/mol .

exo-4-Amino-5-bromo-2-methoxy-N-(8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide

- Azabicyclo substituent : Cyclohexylmethyl (aliphatic vs. aromatic).

- Key differences :

- Cyclohexylmethyl group : Introduces significant lipophilicity and steric bulk, which may hinder penetration into hydrophilic biological matrices but improve metabolic stability.

- Molecular formula : C₂₃H₃₁BrN₃O₂; Molecular weight: 485.42 g/mol .

exo-4-Amino-5-bromo-2-methoxy-N-(8-(3-thienylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide

- Azabicyclo substituent : 3-Thienylmethyl (heteroaromatic).

- Molecular formula : C₂₂H₂₃BrN₃O₂S; Molecular weight: 496.41 g/mol .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing exo-4-Amino-5-bromo-2-ethoxy-N-(8-(3-chlorobenzyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

- Step 1 : Prepare the 8-azabicyclo[3.2.1]octane core via cyclization reactions, as seen in related bicyclic intermediates (e.g., benzyl esters of 8-azabicyclo derivatives in ).

- Step 2 : Couple the bromo-ethoxybenzamide moiety using DCC-mediated esterification, a method validated for structurally similar salicylanilides ( ).

- Step 3 : Introduce the 3-chlorobenzyl group via nucleophilic substitution or reductive amination, leveraging protocols for analogous chlorobenzyl-substituted bicyclic systems ( ).

- Key References :

Q. How should researchers handle solubility and storage conditions for this compound?

- Methodological Answer :

- Solubility : Pre-dissolve in DMSO (25–50 mM stock solutions), as recommended for structurally related benzoic acid derivatives ( ).

- Storage : Store as a solid at –20°C under inert gas (argon/nitrogen) to prevent degradation. Non-combustible solid storage guidelines apply ( ).

- Stability Testing : Monitor via periodic HPLC analysis (≥98% purity threshold; ).

- Key References :

Q. What analytical techniques confirm the compound’s identity and purity?

- Methodological Answer :

- Structural Confirmation : Use -/-NMR to verify the exo-configuration of the 8-azabicyclo moiety and substituent positions ().

- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm (≥98% purity; ).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., PubChem-derived InChI key cross-referencing; ).

- Key References :

Advanced Research Questions

Q. How can researchers confirm the exo stereochemistry in the 8-azabicyclo[3.2.1]octane moiety?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure to unambiguously assign the exo-orientation of substituents ().

- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and confirm stereochemical homogeneity ( ).

- NOESY NMR : Detect spatial proximity between protons in the bicyclic system to infer exo vs. endo configurations ().

- Key References :

Q. How can low yields in coupling reactions during synthesis be addressed?

- Methodological Answer :

- Activating Agents : Replace DCC with EDCI/HOBt for milder coupling conditions, as demonstrated in peptide-like bond formations ( ).

- Solvent Optimization : Use anhydrous DMF or THF to minimize side reactions ( ).

- Temperature Control : Conduct reactions at 0–4°C to suppress racemization in stereosensitive intermediates ( ).

- Key References :

Q. How should contradictions between binding affinity and functional activity data be resolved?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding (e.g., -labeled analogs) with functional assays (cAMP accumulation or calcium flux) to distinguish allosteric vs. orthosteric effects ().

- Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid degradation masking true activity ( ).

- Structural-Activity Relationship (SAR) : Synthesize and test analogs with modified substituents (e.g., bromo → chloro) to isolate pharmacophoric contributions ().

- Key References :

Q. What strategies optimize regioselectivity in bromination of the benzamide core?

- Methodological Answer :

- Directing Groups : Use electron-donating groups (e.g., ethoxy) to direct electrophilic bromination to the para position ().

- Lewis Acid Catalysis : Employ FeBr₃ or AlCl₃ to enhance selectivity in aromatic bromination ().

- Protection/Deprotection : Temporarily protect the amino group to prevent undesired side reactions ( ).

- Key References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.